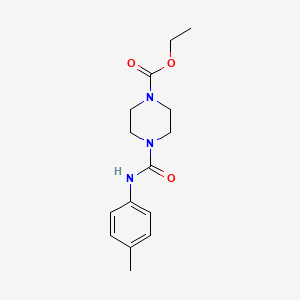

ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

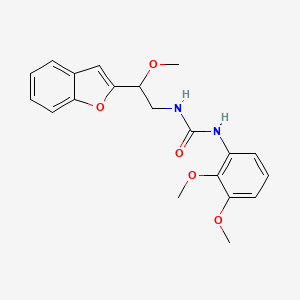

Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The compound contains an indole moiety substituted at the 3-position with an aminoethyl group and a carboxylate ester at the 2-position.

Synthesis Analysis

The synthesis of related ethyl indole-2-carboxylate derivatives has been reported in several studies. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . Another study describes the synthesis of ethyl 3-aminothiophene-2-carboxylate, which involved esterification and cyclocondensation steps, yielding a nonhygroscopic crystalline HCl salt of the amine . Although these methods do not directly describe the synthesis of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction methods. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was determined, revealing an orthorhombic space group and a three-dimensional network formed through hydrogen bonds . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved, showing an orthorhombic space group and a two-dimensional network formed by hydrogen bonds . These studies demonstrate the importance of hydrogen bonding in the solid-state structure of these compounds.

Chemical Reactions Analysis

The reactivity of indole derivatives can be quite diverse. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate led to debenzoylation . The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate occurred at the C3-position or on the benzene moiety of the indole nucleus, showing the regioselectivity of acylation . These reactions highlight the potential transformations that ethyl indole-2-carboxylate derivatives can undergo, which may be relevant for the synthesis or modification of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides information on the density and molecular weight, which are important for understanding the compound's physical properties . The synthesis of ethyl 3-aminothiophene-2-carboxylate revealed that the HCl salt form provided practical isolation points, indicating the importance of salt formation in modifying the physical properties of these compounds .

Safety and Hazards

properties

IUPAC Name |

ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h3-6,15H,2,7-8,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEACTYGIRVSQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)